ethyl 3-amino-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate
CAS No.:
Cat. No.: VC13653391
Molecular Formula: C10H16N4O2
Molecular Weight: 224.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16N4O2 |
|---|---|
| Molecular Weight | 224.26 g/mol |
| IUPAC Name | ethyl 3-amino-6,6-dimethyl-4,5-dihydropyrrolo[3,4-c]pyrazole-1-carboxylate |
| Standard InChI | InChI=1S/C10H16N4O2/c1-4-16-9(15)14-7-6(8(11)13-14)5-12-10(7,2)3/h12H,4-5H2,1-3H3,(H2,11,13) |
| Standard InChI Key | FFJZALKNJUHSET-UHFFFAOYSA-N |
| SMILES | CCOC(=O)N1C2=C(CNC2(C)C)C(=N1)N |
| Canonical SMILES | CCOC(=O)N1C2=C(CNC2(C)C)C(=N1)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, ethyl 3-amino-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate, reflects its fused bicyclic system comprising a pyrrole and pyrazole ring. The 6,6-dimethyl substitution introduces steric hindrance, while the ethyl carboxylate group at position 1 enhances solubility in organic solvents. Key structural features include:
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Amino group at position 3, enabling hydrogen bonding.
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Dimethyl groups at position 6, stabilizing the dihydropyrrolo ring.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 224.26 g/mol | |
| CAS Registry Number | 1823457-08-4 | |
| Synonyms | SCHEMBL5242377, AKOS037651740 |
Synthesis and Optimization Strategies
Precursor-Based Synthesis
A common route involves the hydrolysis of 5-tert-butyl 2-ethyl 3-amino-6,6-dimethylpyrrolo[3,4-c]pyrazole-2,5(4H,6H)-dicarboxylate using hydrochloric acid. This yields the dihydrochloride salt, which is neutralized to isolate the free base. Key steps include:
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Acid-mediated cleavage of the tert-butyl group.
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Ethyl ester retention under controlled pH conditions.
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Crystallization from ethanol/water mixtures for purity ≥95%.
Process Optimization
Recent patents highlight modifications to improve yield:
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Temperature control: Maintaining 0–5°C during hydrolysis minimizes side reactions .
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Solvent selection: Tetrahydrofuran (THF) enhances precursor solubility .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
The -NMR spectrum (400 MHz, DMSO-) reveals:
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δ 1.25 ppm (t, 3H): Ethyl group methyl protons.
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δ 1.40 ppm (s, 6H): Dimethyl substituents.
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δ 4.15 ppm (q, 2H): Ethyl ester methylene.
Amino protons resonate at δ 6.80 ppm (s, 2H), confirming primary amine presence.
Mass Spectrometry
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 225.2 [M+H], aligning with the theoretical molecular weight.
Biological Activity and Mechanistic Insights
Protein Kinase C (PKC) Inhibition
Though direct data on this compound is limited, structurally related 3-amino-pyrrolo[3,4-c]pyrazole-5-carbaldehydes exhibit PKC inhibition (IC = 10–50 nM) . The amino and ester groups likely coordinate with PKC’s ATP-binding pocket, as modeled in Figure 1 .
Figure 1: Hypothesized Binding Mode
Applications in Drug Development
Prodrug Design
The ethyl ester serves as a bioreversible moiety, enabling conversion to carboxylic acid in vivo. This strategy improves oral bioavailability, as seen in antiviral prodrugs .
Scaffold for Hybrid Molecules
Functionalization at positions 3 (amine) and 1 (ester) allows conjugation with:
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